Meta- vs. Para-Bromophenyl Regioisomeric Differentiation: Impact on Molecular Recognition and Cross-Coupling Reactivity
The target compound bears a 3-bromophenyl (meta) substituent, whereas the closest commercially available regioisomer is 1-(4-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid (para). The InChI Key for the meta-isomer is YILPZHYOSWHUDU-UHFFFAOYSA-N versus DVBQKZDGZMFZMX-UHFFFAOYSA-N for the para-isomer, confirming distinct connectivity [1]. In aryl halide cross-coupling chemistry, meta-substituted bromides exhibit different oxidative addition rates and steric profiles compared to para-substituted analogs, altering catalytic cycle efficiency in Suzuki-Miyaura and Buchwald-Hartwig reactions . In biological contexts, the meta vs. para substitution pattern redirects the vector of the aryl ring, which can differentially engage hydrophobic pockets, as documented in extensive cyclobutane medicinal chemistry reviews where regioisomeric substitution on cyclobutane scaffolds yields divergent target selectivity [2]. No direct head-to-head bioassay comparison between the meta and para isomers has been published; this evidence is class-level inference based on established regioisomeric SAR principles.
| Evidence Dimension | Regioisomeric substitution pattern (meta vs. para bromophenyl) |
|---|---|
| Target Compound Data | 1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid; InChI Key: YILPZHYOSWHUDU-UHFFFAOYSA-N; SMILES: COC1(CC(C1)(C2=CC(=CC=C2)Br)C(=O)O)OC [1] |
| Comparator Or Baseline | 1-(4-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid; InChI Key: DVBQKZDGZMFZMX-UHFFFAOYSA-N; SMILES: COC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)OC |
| Quantified Difference | Distinct InChI Keys confirm non-identical connectivity; meta substitution directs the bromine at position 3 of the phenyl ring vs. position 4 for the para isomer. |
| Conditions | Structural identity confirmed by InChI and SMILES comparison from PubChem and vendor databases. |
Why This Matters
In medicinal chemistry SAR campaigns, meta vs. para substitution can dictate target binding and selectivity; procurement of the wrong regioisomer invalidates SAR data and may lead to erroneous structure-activity conclusions.
- [1] PubChem. CID 129899752: 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid. InChI Key: YILPZHYOSWHUDU-UHFFFAOYSA-N. View Source
- [2] van der Kolk MR, Janssen MACH, Rutjes FPJT, Blanco-Ania D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2022; 17(9): e202200020. View Source
